4-((4-Ethoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound classified under triazole derivatives. These compounds are notable for their significant biological activities and are extensively researched in medicinal chemistry for potential therapeutic applications. This compound features a triazole ring, which is known for its role in various biological processes, making it a subject of interest in drug development and other scientific fields.
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
The molecular formula of 4-((4-Ethoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is . The compound features a complex structure that includes a triazole ring and various substituents that influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-5-(3-methoxyphenyl)-1H-1,2,4-triazole-3-thione |
| InChI Key | AEPNIBDWKSJSHL-UDWIEESQSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C)OC |
The compound can participate in various chemical reactions typical for triazole derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to ensure high selectivity and yield.
The mechanism of action for 4-((4-Ethoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily based on its interaction with biological targets. Triazole derivatives are known to inhibit enzymes or modulate receptor activity:
The compound exhibits properties typical of organic triazoles, including solubility in organic solvents and stability under certain conditions.
Chemical properties include:
The diverse applications of 4-((4-Ethoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8